Chloro[(S)-(-)-2,2'-bis[diphenylphosphino]-1,1'-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate
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Overview
Description
Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate is a complex organometallic compound. It is known for its unique structure, which includes a ruthenium center coordinated with chiral ligands. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions.
Preparation Methods
The synthesis of Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate typically involves the following steps:
Ligand Synthesis: The chiral ligands, (S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl and (S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine, are synthesized separately through multi-step organic synthesis.
Complex Formation: The ligands are then coordinated to a ruthenium precursor, such as ruthenium trichloride, under inert atmosphere conditions.
Anion Exchange: The resulting complex undergoes anion exchange with tetrakis(pentafluorophenyl)borate to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of high-throughput synthesis and purification techniques.
Chemical Reactions Analysis
Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, inert atmosphere, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.
Biology: The compound is studied for its potential in biological systems, including its interactions with biomolecules and its role in enzyme mimetics.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of chiral drugs.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mechanism of Action
The mechanism by which Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate exerts its effects involves coordination of the chiral ligands to the ruthenium center. This coordination induces chirality in the complex, which is then transferred to the substrate during catalytic reactions. The molecular targets and pathways involved include various organic substrates that undergo transformation in the presence of the catalyst.
Comparison with Similar Compounds
Similar compounds to Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate include other chiral ruthenium complexes with different ligands. These compounds may have similar catalytic properties but differ in their ligand structures and resulting enantioselectivity. Examples include:
- Chloro[®-(+)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][®-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate
- Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) hexafluorophosphate
The uniqueness of Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate lies in its specific ligand combination and the resulting high enantioselectivity in catalytic reactions.
Properties
CAS No. |
1150112-87-0 |
---|---|
Molecular Formula |
C87H58BClF20N2O2P2Ru |
Molecular Weight |
1752.6 g/mol |
IUPAC Name |
1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide;chloride |
InChI |
InChI=1S/C44H32P2.C24BF20.C19H26N2O2.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;/h1-32H;;5-13,18H,20-21H2,1-4H3;1H;/q;-1;;;+2/p-1 |
InChI Key |
JCHWHTRUNUSKHR-UHFFFAOYSA-M |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2] |
Origin of Product |
United States |
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